

Physical and chemical properties of Delphinidin 3-galactoside.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delphinidin 3-galactoside*

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Delphinidin 3-galactoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables.^[1] As a glycoside of the anthocyanidin delphinidin, this compound is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties, which underpin its potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the physical and chemical properties of **Delphinidin 3-galactoside**, detailed experimental protocols for its analysis, and a summary of its known effects on key cellular signaling pathways.

Physical and Chemical Properties

Delphinidin 3-galactoside is a complex organic molecule with the chemical formula $C_{21}H_{21}ClO_{12}$.^[2] Its structure consists of a delphinidin aglycone linked to a galactose sugar moiety. The presence of numerous hydroxyl groups contributes to its antioxidant capacity and influences its solubility.

Table 1: General and Physical Properties of Delphinidin 3-galactoside

Property	Value	Source(s)
IUPAC Name	2-(3,4,5-trihydroxyphenyl)-3-(β -D-galactopyranosyloxy)-5,7-dihydroxy-1-benzopyrylium chloride	[3]
Synonyms	Delphinidin 3-O-galactoside, Empetrin	[2][4]
CAS Number	28500-00-7	[2]
Chemical Formula	$C_{21}H_{21}ClO_{12}$	[2]
Molecular Weight	500.84 g/mol	[5][6]
Appearance	Red to red-brown crystalline powder	[7]
Melting Point	185 °C (decomposes, anhydrous)	[4]
UV-Vis λ_{max}	274 nm, 536 nm (in acidic methanol)	[8]

Table 2: Solubility of Delphinidin 3-galactoside

Solvent	Solubility	Source(s)
Water	Soluble	[9]
DMSO	~10 mg/mL (for Delphinidin-3- β -D-glucoside chloride)	[10]
Dimethylformamide	~1.5 mg/mL (for Delphinidin-3- β -D-glucoside chloride)	[10]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	[11]

Table 3: Stability of Delphinidin 3-galactoside

Condition	Effect on Stability	Source(s)
pH	Most stable at pH < 3. Color changes and degradation increase as pH rises.	[12]
Temperature	Degradation accelerates with increasing temperature. Recommended storage at -20°C.	[5][12]
Light	Susceptible to photodegradation, especially UV light. Should be protected from light.	[12]
Oxygen	Can undergo oxidative degradation, particularly at higher temperatures.	[12]

Table 4: ^1H and ^{13}C NMR Spectral Data of Delphinidin 3-galactoside (in CD_3OD) ^1H NMR (600 MHz, CD_3OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Source(s)
8.81	s	H-4	[2]	
7.61	s	H-2', H-6'	[2]	
6.73	s	H-8	[2]	
6.53	d	4.8	H-6	[2]
5.25	d	7.2	H-1"	[2]
3.85-3.87	m	Galactose protons	[2]	
3.67-3.69	m	Galactose protons	[2]	
3.63-3.66	m	Galactose protons	[2]	
3.49-3.52	m	Galactose protons	[2]	
3.38-3.42	m	Galactose protons	[2]	

¹³C NMR (150 MHz, CD₃OD)

Chemical Shift (δ) ppm	Assignment	Source(s)
170.2	C-5	[2]
163.5	C-7	[2]
159.1	C-9	[2]
157.4	C-2	[2]
147.4	C-3', C-5'	[2]
145.7	C-4'	[2]
144.7	C-3	[2]
135.7	C-1'	[2]
119.8	C-10	[2]
113.1	C-6	[2]
112.4	C-2', C-6'	[2]
103.4	C-1"	[2]
103.2	C-4	[2]
95.0	C-8	[2]
78.7	C-5"	[2]
78.0	C-3"	[2]
74.7	C-2"	[2]
71.0	C-4"	[2]
62.3	C-6"	[2]

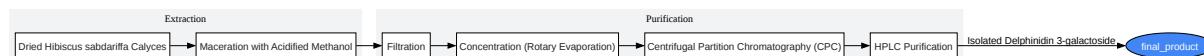
Experimental Protocols

Isolation and Purification

Delphinidin 3-galactoside can be extracted from various plant sources, notably from the calyces of *Hibiscus sabdariffa* (Roselle).

Extraction from Hibiscus sabdariffa

- Extraction: Macerate dried and powdered calyces of Hibiscus sabdariffa with methanol containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to maintain the stability of the anthocyanin.[13] The extraction is typically carried out at 4°C for 24 hours in the dark.[13]
- Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.
- Purification: The crude extract can be purified using chromatographic techniques. A common method is Centrifugal Partition Chromatography (CPC) with a biphasic solvent system such as ethyl acetate/1-butanol/water.[14] High-Performance Liquid Chromatography (HPLC) with a C18 column is used for final purification and analysis.[13]

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Caption: Workflow for the extraction and purification of **Delphinidin 3-galactoside**.

Antioxidant Activity Assays

The antioxidant capacity of **Delphinidin 3-galactoside** is frequently evaluated using DPPH and ABTS radical scavenging assays.

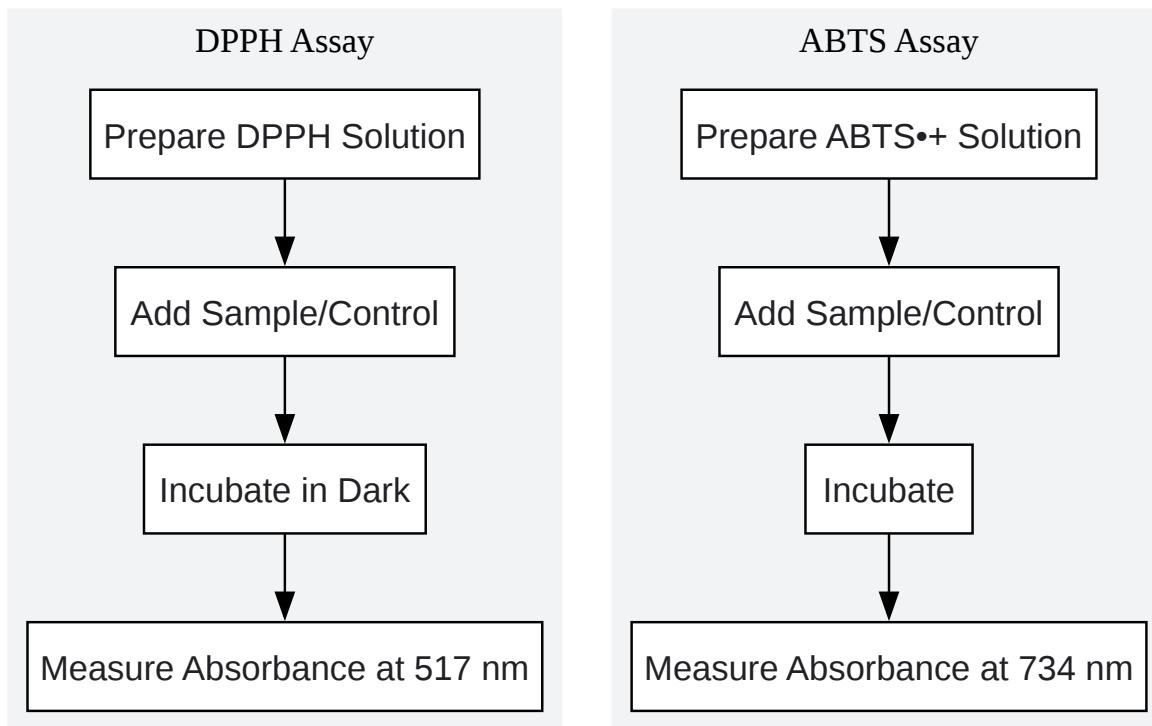
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[15]
- Assay Procedure:
 - Add a defined volume of the **Delphinidin 3-galactoside** solution (at various concentrations) to the DPPH solution.[15]

- Include a blank (solvent and DPPH) and a positive control (e.g., ascorbic acid or Trolox).
[\[15\]](#)
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
[\[15\]](#)
- Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
[\[3\]](#)
[\[15\]](#)
- Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

- Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.
[\[16\]](#) Allow the mixture to stand in the dark at room temperature for 12-16 hours.
[\[16\]](#) Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
[\[17\]](#)
- Assay Procedure:
 - Add a small volume of the **Delphinidin 3-galactoside** solution to the diluted ABTS•+ solution.
[\[16\]](#)
 - Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
[\[16\]](#)
- Measurement: Measure the decrease in absorbance at 734 nm.
[\[16\]](#)
- Calculation: The scavenging activity is calculated similarly to the DPPH assay.



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Caption: General workflows for DPPH and ABTS antioxidant assays.

Signaling Pathway Modulation

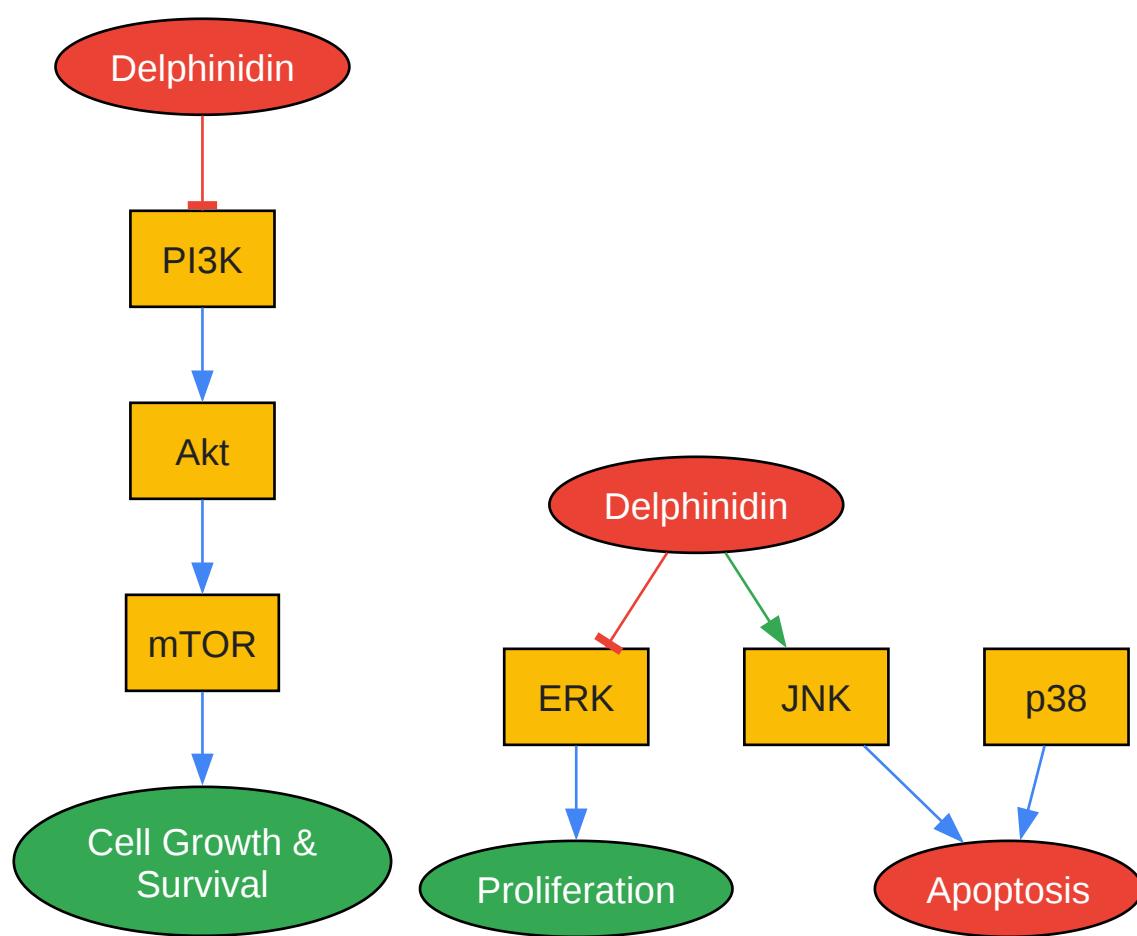
Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Delphinidin has been demonstrated to inhibit this pathway in various cancer cell lines.[\[1\]](#)[\[18\]](#)[\[19\]](#)

Experimental Approach:

- Cell Culture: Treat cancer cell lines (e.g., non-small cell lung cancer A549 cells) with varying concentrations of Delphinidin.[1]
- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the pathway, such as PI3K, Akt, and mTOR, as well as their downstream targets.[1] A decrease in the phosphorylated forms of these proteins indicates inhibition of the pathway.



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- To cite this document: BenchChem. [Physical and chemical properties of Delphinidin 3-galactoside.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150078#physical-and-chemical-properties-of-delphinidin-3-galactoside]

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